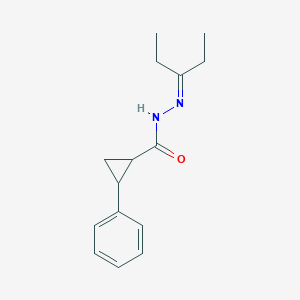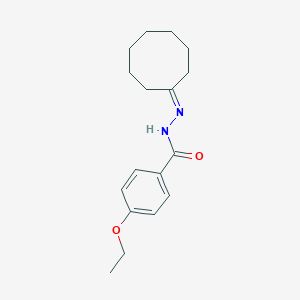
2-(2-Chlorophenoxy)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenoxy)propanohydrazide is a chemical compound with the CAS Number: 52094-94-7 . It has a molecular weight of 214.65 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 25 bonds . These include 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 N hydrazine, and 1 aromatic ether .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The InChI code for this compound is 1S/C9H11ClN2O2/c1-6(9(13)12-11)14-8-5-3-2-4-7(8)10/h2-6H,11H2,1H3,(H,12,13) .Scientific Research Applications
Adsorption and Interaction with Surfaces :
- A study explored the interaction between 2-chlorophenol and the Cu(111) surface using density functional theory. This research provides insights into the catalyzed formation of dioxin compounds on copper surfaces, which is relevant to environmental science and engineering (Altarawneh et al., 2008).
- Another study investigated the adsorption of 2-chlorophenol on Cu(100) using density functional theory. The findings help understand the copper-catalyzed formation of PCDD/F's (dioxin compounds), crucial for environmental pollution studies (Altarawneh et al., 2008).
Formation Mechanisms of Environmental Contaminants :
- Research has been conducted on the formation of chlorophenoxy radicals from 2-chlorophenol, a key precursor to polychlorinated dibenzo-p-dioxins and dibenzofurans (PCCD/F). This study is significant for understanding environmental contamination and developing detailed kinetic models for the formation of these compounds (Altarawneh et al., 2008).
Pharmacological and Biochemical Applications :
- A study on the synthesis and molecular modelling of novel 4-thiazolidinones incorporating a chlorophenoxy propanamide derivative demonstrated antimicrobial activity, highlighting potential applications in medical and pharmacological fields (Radwan, 2012).
- Another research focused on synthesizing Schiff bases with potential applicability in treating neurodegenerative diseases. This study used bioinformatics to predict the binding to therapeutic targets, indicating its significance in drug discovery and neuroscience (Avram et al., 2021).
Environmental Science and Pollution Control :
- The thermal oxidation of 2-chlorophenol in air was examined, providing insights into the degradation pathways of chlorophenols in environmental settings. This research is crucial for understanding and managing air pollution (Briois et al., 2006).
- A study on the degradation and detoxification of 2-chlorophenol in water using gamma radiation highlights a method for the removal of environmental contaminants. Such research is essential for developing efficient water treatment technologies (Basfar et al., 2017).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 2-(2-Chlorophenoxy)propanohydrazide are currently unknown . Understanding the affected pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. .
Safety and Hazards
The safety data sheet for a similar compound, (2-Chlorophenoxy)propionic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
2-(2-chlorophenoxy)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-6(9(13)12-11)14-8-5-3-2-4-7(8)10/h2-6H,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYLDTKUYDWSFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392033 |
Source


|
| Record name | 2-(2-chlorophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52094-94-7 |
Source


|
| Record name | 2-(2-chlorophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-bicyclo[2.2.1]hept-2-ylidene-3,4,5-trimethoxybenzohydrazide](/img/structure/B449358.png)
![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-furylmethylene)acetohydrazide](/img/structure/B449360.png)
![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-2-(4-chloro-2-methylanilino)propanohydrazide](/img/structure/B449361.png)
![N'~2~,N'~5~-bis[4-(diethylamino)benzylidene]-2,5-furandicarbohydrazide](/img/structure/B449363.png)
![N-{4-[N-({4-nitrophenyl}acetyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B449364.png)

![2-phenyl-N-[3-[(phenylacetyl)amino]-4-(phenyldiazenyl)phenyl]acetamide](/img/structure/B449373.png)
![4-{2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbohydrazonoyl}phenyl benzenesulfonate](/img/structure/B449374.png)

![1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B449379.png)
![ethyl 5-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B449380.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]butanohydrazide](/img/structure/B449381.png)
![N-(3-bromophenyl)-4-oxo-4-[2-(3-phenoxybenzylidene)hydrazino]butanamide](/img/structure/B449383.png)